molecular formula C15H19NO4 B2673443 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid CAS No. 893732-30-4

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

Cat. No. B2673443
M. Wt: 277.32
InChI Key: LRCBHFOYDOGHQV-HWKANZROSA-N
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Description

“(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid” is a type of organic compound. It appears to be a derivative of acrylic acid, which is a simple carboxylic acid. The compound also contains a methoxy group (-OCH3), a morpholinylmethyl group (a morpholine ring attached to a methyl group), and a phenyl group (a six-membered aromatic ring), all of which are attached to different positions on the phenyl ring.



Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a suitable phenyl precursor with a morpholinylmethyl group, followed by the introduction of the acrylic acid moiety. The exact synthetic route would depend on the available starting materials and the desired route of synthesis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acrylic acid moiety, and the morpholinylmethyl and methoxy groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups in the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acrylic acid moiety, which could undergo various reactions typical of carboxylic acids (such as esterification or amide formation). The phenyl ring might also participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the nonpolar phenyl ring could enhance its solubility in nonpolar solvents.


Scientific Research Applications

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including a derivative similar to the requested compound. These modifications aimed to enhance the polymers' thermal stability and biological activities, suggesting applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis and Characterization of Copolymers

The synthesis and characterization of copolymers incorporating acrylamido and morpholine derivatives have been explored for their potential in environmental applications, particularly in metal ion binding and retention. These studies highlight the ability of such copolymers to selectively bind metal ions, indicating their utility in pollution control and remediation efforts (Rivas & Maureira, 2008).

Application in Drug Delivery Systems

Research on morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has shown potential for enhancing topical drug delivery. These compounds, related to the requested chemical structure, were evaluated for their ability to improve skin permeation, indicating their significance in developing more effective transdermal therapeutic agents (Rautio et al., 2000).

Development of Metal-Organic Frameworks (MOFs)

Modified aromatic amino acids, including derivatives akin to the requested compound, have been utilized in constructing novel MOFs. These structures have potential applications in nonlinear optics (NLO) materials due to their pure chiral coordination polymers, which could be beneficial in various technological and industrial applications (Xie et al., 2007).

Solar Cell Applications

Organic sensitizers for solar cell applications have been engineered to include functional groups similar to those in the requested compound. These sensitizers exhibit high efficiency in converting photon energy to electrical energy, demonstrating the potential of incorporating such molecular structures in the development of more efficient photovoltaic devices (Kim et al., 2006).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Further research could help to elucidate the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, synthetic studies to optimize its synthesis, and biological studies to investigate its potential biological activity.


properties

IUPAC Name

(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBHFOYDOGHQV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

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